molecular formula C14H14ClNO B2572543 2-chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide CAS No. 131149-67-2

2-chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide

Cat. No. B2572543
M. Wt: 247.72
InChI Key: FACKLPCSVDLOKS-UHFFFAOYSA-N
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Description

“2-chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide” is a chemical compound with the CAS Number: 131149-67-2 . It has a molecular weight of 247.72 and its IUPAC name is 2-chloro-N-[1-(1-naphthyl)ethyl]acetamide .


Molecular Structure Analysis

The InChI code for “2-chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide” is 1S/C14H14ClNO/c1-10(16-14(17)9-15)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,9H2,1H3,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide” is a powder at room temperature . It has a melting point of 139-141 degrees Celsius .

Scientific Research Applications

Synthesis and Screening for Anti-Parkinson's Activity

A study focused on the synthesis of novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives, including compounds related to 2-chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide. These compounds were evaluated for their potential anti-Parkinson's activity. The research demonstrated that certain derivatives showed significant anti-Parkinson's activity in a 6-OHDA lesioned rat model, suggesting their relevance in anti-Parkinson's pharmacology and toxicology (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).

Catalysis in Organic Synthesis

Another application involves the use of 2-chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide derivatives in organic synthesis. A study utilized such compounds in a one-pot synthesis under ultrasound irradiation, demonstrating their role in facilitating efficient reactions in organic chemistry (Mokhtary & Torabi, 2017).

Crystallographic Studies

In crystallography, derivatives of 2-chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide have been analyzed for their molecular structure. One study described the crystallographic properties of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, highlighting the conformation of its molecular components (Tinant, Declercq, Poupaert, Yous, & Lesieur, 1994).

Anticancer Properties

Some studies have investigated the potential anticancer properties of naphthalene-1-yl acetamide derivatives. For example, a research focused on synthesizing new 1-formyl-naphthalen-2-yloxymethyl-1,2,3-triazoles, revealing that certain molecules exhibited potent inhibitory activities in various cancer cell lines (Dhuda, Kapadiya, Ladva, Jivani, & Modha, 2021).

Antibacterial Agents

Another field of application is in the development of antibacterial agents. A study synthesized various derivatives of 2-chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide, which displayed significant antibacterial activity, demonstrating their potential in addressing bacterial infections (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Anti-HIV Activity

In the field of virology, derivatives of 2-chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide have been studied for their potential anti-HIV activity. A series of related compounds were synthesized and showed inhibitory activity against HIV-1 and HIV-2 in cell cultures, suggesting a new direction in antiviral drug development (Hamad, Al-Haidery, Al-Masoudi, Sabri, Sabri, & Al-Masoudi, 2010).

Quantum Chemical Computations

A study conducted quantum chemical computations on a series of acetamide derivatives, including those related to 2-chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide. This research explored the molecular properties of these compounds as anti-HIV drugs, providing insights into their potential effectiveness and mechanism of action (Oftadeh, Mahani, & Hamadanian, 2013).

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-chloro-N-(1-naphthalen-1-ylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-10(16-14(17)9-15)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACKLPCSVDLOKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide

Citations

For This Compound
4
Citations
CJ Savani, RB Pateliya, RR Srivastava… - Journal of …, 2023 - Elsevier
Chiral α-iodoamides (S)-IA-1, (R)-IA-2, (S)-IA-3 and (R)-IA-4 were synthesized and characterized prior to use in the synthesis of four chiral ferrocenyl secondary amines viz. (S)-2-(…
Number of citations: 0 www.sciencedirect.com
VK Singh, CJ Savani, RB Pateliya… - … , Photophysical, and In … - papers.ssrn.com
Chiral a-iodoamides (S)-IA-1,(R)-IA-2,(S)-IA-3 and (R)-IA-4 were synthesized and characterized prior to use. Four chiral ferrocenyl secondary amines viz.(S)-2-(ferrocenylmethylamino)-…
Number of citations: 2 papers.ssrn.com
JK Molloy, O Kotova, RD Peacock… - Organic & Biomolecular …, 2012 - pubs.rsc.org
The design and synthesis of dinuclear-lanthanide complexes possessing triazole-based bridges, formed by using copper catalysed 1,3-cycloaddition reactions between heptadentate …
Number of citations: 37 pubs.rsc.org
S Chirag - 2022 - search.proquest.com
The work presented in this thesis is focuses mainly on the synthesis, characterization, computational investigation and in-vitro cytotoxic activity of some sulphure rich metal complexes …
Number of citations: 0 search.proquest.com

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